molecular formula C24H26N2OS B10779090 Thiofuranylfentanyl CAS No. 2306823-38-9

Thiofuranylfentanyl

Cat. No.: B10779090
CAS No.: 2306823-38-9
M. Wt: 390.5 g/mol
InChI Key: CCHPKGYUIHSQIE-UHFFFAOYSA-N
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Description

Thiofuranylfentanyl is a synthetic opioid analgesic that is an analogue of fentanyl. It is known for its potent analgesic properties and has been used in various medical and research applications. The compound is structurally similar to fentanyl but includes a thiophene ring, which contributes to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiofuranylfentanyl can be synthesized using a modification of the traditional fentanyl synthesis route. The key step involves the substitution of a thiophene ring in place of the phenethyl group. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Thiofuranylfentanyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thiofuranylfentanyl has several scientific research applications, including:

Mechanism of Action

Thiofuranylfentanyl exerts its effects by binding to and activating μ-opioid receptors in the central nervous system. This binding leads to the inhibition of ascending pain pathways, alteration of pain perception, and an increase in pain threshold. The compound’s high lipophilicity allows for rapid onset of action and potent analgesic effects. The molecular targets and pathways involved include the μ-opioid receptor-mediated signaling pathways .

Comparison with Similar Compounds

    Fentanyl: The parent compound with a phenethyl group instead of a thiophene ring.

    Thiofentanyl: Another analogue with a thiophene ring but different substitution patterns.

    2-Fluoroacrylfentanyl: A fentanyl analogue with a fluorine atom in the acryl group.

    3-Furanylfentanyl: An analogue with a furan ring instead of a thiophene ring.

Thiofuranylfentanyl’s unique structure and potent analgesic properties make it a compound of significant interest in various fields of scientific research.

Properties

CAS No.

2306823-38-9

Molecular Formula

C24H26N2OS

Molecular Weight

390.5 g/mol

IUPAC Name

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide

InChI

InChI=1S/C24H26N2OS/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20/h1-12,19,22H,13-18H2

InChI Key

CCHPKGYUIHSQIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CS3)CCC4=CC=CC=C4

Origin of Product

United States

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